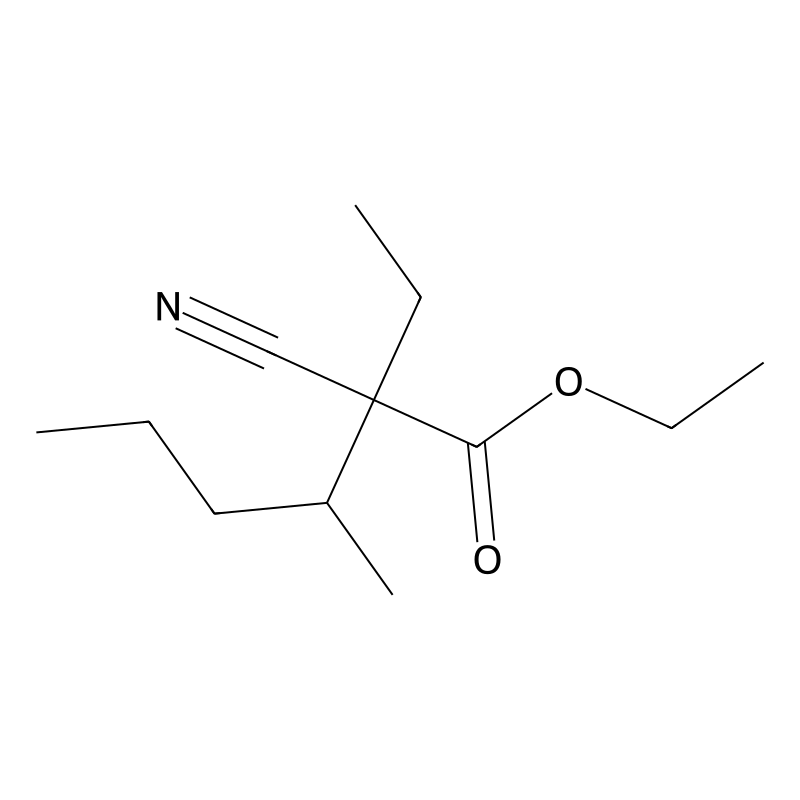

Ethyl 2-cyano-2-ethyl-3-methylhexanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Ethyl 2-cyano-2-ethyl-3-methylhexanoate, with the chemical formula C₁₂H₂₁NO₂ and a molecular weight of 211.30 g/mol, is an organic compound characterized by the presence of a cyano group (-CN) and an ester functional group. This compound is notable for its structural complexity, featuring a branched alkyl chain, which contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and pharmaceuticals .

- Nucleophilic Addition: The cyano group can undergo nucleophilic addition reactions, allowing for the formation of various derivatives.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield the corresponding acid and alcohol.

- Condensation Reactions: It can react with amines to form amides, which are important in medicinal chemistry.

These reactions make it a versatile intermediate in organic synthesis .

Ethyl 2-cyano-2-ethyl-3-methylhexanoate can be synthesized through several methods:

- Cyanation of Esters: This method involves the reaction of an appropriate ester with sodium cyanide in the presence of a catalyst.

- Alkylation Reactions: The compound can be synthesized by alkylating cyanoacetic acid derivatives with ethyl halides.

- Multi-step Synthesis: A more complex route may involve multiple steps starting from simpler precursors, including aldehydes or ketones.

Each method offers different advantages in terms of yield and purity .

Ethyl 2-cyano-2-ethyl-3-methylhexanoate has several potential applications:

- Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex molecules in pharmaceutical chemistry.

- Agricultural Chemicals: Its derivatives may be explored for use in pesticides or herbicides due to potential biological activity.

- Material Science: The compound may find applications in the development of polymers or coatings due to its unique chemical structure .

Research into the interaction studies of Ethyl 2-cyano-2-ethyl-3-methylhexanoate is still emerging. Preliminary studies suggest that compounds with similar structures may interact with various biological targets, including enzymes and receptors. Understanding these interactions could lead to insights into its pharmacological potential and safety profile .

Ethyl 2-cyano-2-ethyl-3-methylhexanoate shares structural similarities with several other compounds. Here are a few notable comparisons:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2-cyanoacetate | C₆H₇NO₂ | Simpler structure; used in organic synthesis. |

| Ethyl cyanoacetate | C₆H₇NO₂ | Similar reactivity; used in pharmaceuticals. |

| Ethyl 2-cyano-3-methylbutyrate | C₇H₉NO₂ | Contains a shorter carbon chain; potential bioactivity. |

Uniqueness

Ethyl 2-cyano-2-ethyl-3-methylhexanoate is unique due to its branched structure, which may confer distinct physical and chemical properties compared to its linear counterparts. This structural diversity allows for varied reactivity and potential applications that are not achievable with simpler compounds .

The exploration of this compound's properties continues to be an area of interest within both academic and industrial research contexts.

Molecular Architecture and IUPAC Nomenclature

Ethyl 2-cyano-2-ethyl-3-methylhexanoate is an organic compound with the molecular formula C₁₂H₂₁NO₂ and a molecular weight of 211.30 g/mol. Its IUPAC name reflects its structural hierarchy:

- Ethyl indicates the ester group derived from ethanol.

- 2-Cyano denotes a nitrile (-C≡N) substituent at the second carbon of the hexanoate backbone.

- 2-Ethyl specifies a branched ethyl group attached to the same carbon as the cyano group.

- 3-Methyl refers to a methyl branch at the third carbon.

The molecule’s architecture consists of a hexanoic acid backbone esterified with ethanol, with substituents at positions 2 (cyano and ethyl) and 3 (methyl). This branching imparts steric hindrance and influences reactivity.

Stereochemical Analysis and Conformational Isomerism

The compound’s stereochemistry is determined by its substituents. At carbon-2, the coexistence of ethyl and cyano groups creates a quaternary carbon, which eliminates chirality at this position. However, the 3-methyl group does not introduce stereoisomerism due to its symmetrical placement.

Key Observations:

- No Chiral Centers: The absence of stereogenic carbons (CIP rules) confirms the compound is achiral.

- Conformational Flexibility: The hexanoate backbone allows rotational freedom, but steric clashes between the ethyl and cyano groups at C-2 restrict free rotation.

Comparative Structural Analysis with Cyanoester Derivatives

Ethyl 2-cyano-2-ethyl-3-methylhexanoate differs from related cyanoesters in branching and functional group placement. Below is a comparative analysis of structurally similar compounds:

Structural Insights:

- The 2-ethyl-3-methyl configuration in the target compound creates a sterically congested environment, potentially altering reaction kinetics compared to linear analogues.

- Cyano groups at C-2 enhance nucleophilicity at the ester carbonyl, enabling selective alkylation or condensation reactions.

Synthesis and Reactivity

Traditional Alkylation Methods

Ethyl 2-cyano-2-ethyl-3-methylhexanoate is synthesized via alkylation of ethyl cyanoacetate (C₅H₇NO₂) with alkyl halides. A representative procedure involves:

- Base Activation: Deprotonation of ethyl cyanoacetate using potassium carbonate (K₂CO₃) or sodium hydride (NaH) to generate the nucleophilic enolate.

- Alkylation: Reaction with 4-methylhexyl bromide or similar alkyl halides under reflux in polar aprotic solvents (e.g., DMF).

Reaction Parameters:

| Parameter | Optimal Conditions | Yield |

|---|---|---|

| Base | K₂CO₃ or NaH | 40–51% |

| Solvent | DMF or dimethoxyethane | – |

| Temperature | 80–100°C | – |

| Reaction Time | 12–24 hours | – |

Challenges:

- Over-Alkylation: Competing reactions at the enolate site reduce selectivity.

- Purification: Vacuum distillation or column chromatography is required to isolate the product.

Hydrolysis and Functional Group Transformations

The compound undergoes hydrolysis and functional group interconversions:

Ester Hydrolysis

Acidic or basic hydrolysis yields 2-cyano-2-ethyl-3-methylhexanoic acid.

| Conditions | Products | Catalyst |

|---|---|---|

| HCl (1M) | 2-Cyano-2-ethyl-3-methylhexanoic acid + ethanol | – |

| NaOH (2M) | Sodium salt of the carboxylic acid | – |

Cyanide Reduction

Lithium aluminum hydride (LiAlH₄) reduces the nitrile to a primary amine, forming 2-ethyl-3-methylhexanoic acid derivatives.

Substitution Reactions

The cyano group participates in nucleophilic substitutions, enabling the synthesis of heterocycles or amine derivatives:

| Reagent | Product | Application |

|---|---|---|

| Hydrazine | Hydrazono derivatives | Heterocycle synthesis |

| Alcohols (ROH) | R-O-substituted derivatives | Polymer precursors |

Applications

Pharmaceutical Intermediates

Ethyl 2-cyano-2-ethyl-3-methylhexanoate serves as a precursor in synthesizing bioactive molecules:

- Pregabalin Analogues: Structural analogues with cyano groups are used in synthesizing γ-amino acids for neuropathic pain management.

- Antibacterial Agents: Branched cyanoesters exhibit enhanced membrane penetration in antimicrobial drug design.

Material Science

The compound’s steric bulk and functional groups make it suitable for:

- Adhesives: Similar cyanoacrylates polymerize rapidly under moisture, forming strong bonds.

- Polymer Additives: Cyano groups enhance thermal stability in polymer matrices.

Biological Activity

While direct biological data is limited, structural analogues suggest potential utility:

- Antimicrobial Activity: Ethyl 2-cyano-4-methylhexanoate derivatives show MIC values of 8–32 µg/mL against Gram-positive bacteria.

- Enzyme Inhibition: Cyano groups may target kinase active sites, though specific studies are needed.

The introduction of cyano groups into organic molecules represents a fundamental transformation in synthetic organic chemistry, with nucleophilic substitution mechanisms serving as the primary route for cyano functionality incorporation in ethyl 2-cyano-2-ethyl-3-methylhexanoate synthesis [7]. The nucleophilic substitution pathways for cyano group introduction operate through two distinct mechanistic frameworks: the unimolecular substitution mechanism and the bimolecular substitution mechanism [18].

In the bimolecular substitution mechanism, the nucleophilic attack by cyanide ion occurs simultaneously with the departure of the leaving group, resulting in a concerted reaction pathway [18]. This mechanism proves particularly effective for primary and secondary alkyl halides, where steric hindrance remains minimal and the nucleophile can approach the electrophilic carbon center effectively [7]. The reaction proceeds through a single transition state where bond formation and bond breaking occur simultaneously, leading to inversion of configuration at the reaction center [18].

The alternative unimolecular substitution mechanism involves a two-step process where the carbon-leaving group bond breaks first, forming a carbocation intermediate, followed by nucleophilic attack by the cyanide ion [18]. This pathway becomes predominant when tertiary carbon centers are involved or when the substrate can stabilize carbocation intermediates through resonance or hyperconjugation effects [7].

For ethyl 2-cyano-2-ethyl-3-methylhexanoate synthesis, the Kolbe nitrile synthesis represents the most widely employed nucleophilic substitution approach [20]. This method utilizes sodium cyanide or potassium cyanide as the nucleophilic species, reacting with ethyl chloroacetate derivatives under controlled conditions [16]. The reaction typically requires polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide to enhance the nucleophilicity of the cyanide ion and facilitate the substitution process [16].

Alternative nucleophilic substitution routes involve the use of hydrogen cyanide in combination with ammonia, generating ammonium cyanide in situ as the active nucleophilic species [16]. This approach offers advantages in terms of reagent handling and reaction control, as the cyanide source is generated under controlled conditions rather than using pre-formed alkali metal cyanides [16]. The reaction proceeds at temperatures ranging from negative ten degrees Celsius to twenty-five degrees Celsius, with optimal results achieved at approximately zero degrees Celsius [16].

The reaction conditions significantly influence the efficiency and selectivity of nucleophilic substitution for cyano group introduction [16]. Temperature control remains critical, as elevated temperatures can lead to competing elimination reactions or decomposition of reactive intermediates [16]. Solvent selection plays an equally important role, with polar aprotic solvents enhancing nucleophile reactivity while suppressing undesired side reactions [16].

Esterification Techniques and Catalytic Systems

Esterification reactions constitute the fundamental synthetic pathway for creating the ester functionality in ethyl 2-cyano-2-ethyl-3-methylhexanoate, with multiple catalytic systems and reaction conditions available for optimization [17]. The Fischer esterification represents the most commonly employed method, involving the direct condensation of carboxylic acids with alcohols in the presence of acid catalysts [9].

Traditional Fischer esterification employs mineral acids such as sulfuric acid, hydrochloric acid, or phosphoric acid as catalysts [9]. These strong acid catalysts facilitate the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and promoting nucleophilic attack by the alcohol [9]. The reaction proceeds through a tetrahedral intermediate formation, followed by water elimination to yield the desired ester product [9].

Modern esterification techniques have evolved to incorporate heterogeneous acid catalysts, offering advantages in terms of catalyst recovery and process sustainability [29]. Silicotungstic acid has emerged as an effective catalyst for esterification reactions, providing high activity while enabling easy separation from reaction products [17]. The use of mixed catalyst systems, combining silicotungstic acid with para-toluenesulfonic acid in equal proportions, has demonstrated enhanced catalytic efficiency for cyanoacetic acid esterification [17].

The optimization of esterification conditions requires careful consideration of multiple variables including catalyst loading, reactant stoichiometry, reaction temperature, and reaction time [17]. Orthogonal experimental design has proven effective for systematic optimization, with studies indicating optimal conditions of 1.5% catalyst loading, 1:3.5 molar ratio of acid to alcohol, reaction temperature of 80 degrees Celsius, and reaction time of 3.5 hours for achieving maximum esterification rates [17].

Alternative esterification approaches include the use of organocatalytic systems, particularly N-heterocyclic carbenes, which enable metal-free esterification under mild conditions [8]. These organocatalysts facilitate the direct esterification of aldehydes with alcohols, providing high yields exceeding 84% while operating under environmentally benign conditions [8]. The organocatalytic approach offers advantages in terms of functional group tolerance and substrate scope, making it suitable for complex molecule synthesis [8].

Process intensification techniques have been applied to esterification reactions to enhance efficiency and productivity [9]. Continuous flow reactors enable precise control of reaction parameters while providing improved heat and mass transfer characteristics [9]. Microwave-assisted synthesis and ultrasound-assisted synthesis represent additional process intensification approaches that can reduce reaction times and improve yields [9].

The selection of appropriate catalytic systems depends on substrate compatibility, desired selectivity, and process requirements [29]. Solid acid catalysts offer advantages for continuous processes and large-scale production, while homogeneous catalysts may provide superior activity for specific substrates [29]. The development of recyclable catalyst systems remains an active area of research, with immobilized catalysts and heterogeneous systems showing promise for industrial applications [29].

Industrial-Scale Production Protocols and Yield Optimization

Industrial-scale production of ethyl 2-cyano-2-ethyl-3-methylhexanoate requires comprehensive optimization of reaction parameters, equipment design, and process control systems to achieve economically viable yields while maintaining product quality [9]. The transition from laboratory-scale synthesis to industrial production presents multiple challenges including heat and mass transfer limitations, safety considerations, and quality consistency requirements [9].

Continuous flow chemistry has emerged as a preferred approach for large-scale ester production, offering advantages in terms of process control, safety, and efficiency [28]. The implementation of continuous flow systems enables precise temperature control, improved mixing characteristics, and reduced reaction times compared to traditional batch processes [28]. For cyanation reactions similar to those required for ethyl 2-cyano-2-ethyl-3-methylhexanoate synthesis, continuous flow systems have demonstrated successful scale-up from laboratory to multi-kilogram production levels [28].

The design of industrial-scale reactors requires consideration of material compatibility, corrosion resistance, and thermal management capabilities [9]. Stainless steel construction has proven suitable for reactions involving cyanide-containing reagents, providing durability and chemical resistance while preventing contamination from metal leaching [28]. Reactor design must accommodate the exothermic nature of esterification reactions, with adequate cooling systems to maintain optimal reaction temperatures [28].

Yield optimization strategies focus on maximizing conversion while minimizing side product formation and reagent waste [9]. Statistical experimental design methods, including central composite design and response surface methodology, provide systematic approaches for identifying optimal reaction conditions [12]. These optimization techniques have been successfully applied to esterification processes, achieving yields exceeding 93% through careful adjustment of reaction parameters [12].

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50-80°C | Direct correlation up to optimal point [12] |

| Catalyst Loading | 1.0-2.5 wt% | Positive effect with diminishing returns [12] |

| Molar Ratio (Alcohol:Acid) | 6:1 to 9:1 | Higher ratios favor forward reaction [12] |

| Residence Time | 60-180 minutes | Increased time improves conversion [12] |

| Stirring Speed | 300-900 rpm | Enhanced mass transfer improves yield [12] |

Process monitoring and control systems are essential for maintaining consistent product quality and yield in industrial-scale production [9]. Real-time analytical techniques, including online gas chromatography and infrared spectroscopy, enable continuous monitoring of reaction progress and product composition [9]. Automated control systems can adjust reaction parameters in response to process variations, maintaining optimal conditions throughout the production campaign [9].

The implementation of process intensification techniques can significantly improve productivity and efficiency in industrial-scale ester production [9]. Heat integration systems recover waste heat from exothermic reactions, reducing overall energy consumption [9]. Advanced separation technologies, including reactive distillation and membrane separation, can combine reaction and purification steps, reducing equipment requirements and improving overall process efficiency [9].

Quality management systems must ensure consistent product specifications while minimizing batch-to-batch variation [9]. Statistical process control techniques monitor critical quality parameters and identify trends that may indicate process drift [9]. Robust analytical methods validate product identity, purity, and specification compliance throughout the production process [9].

Purification Strategies and Analytical Quality Control

The purification of ethyl 2-cyano-2-ethyl-3-methylhexanoate requires specialized techniques to remove impurities including unreacted starting materials, side products, and catalyst residues while maintaining product integrity [13]. Traditional purification methods involve multi-step processes combining washing, extraction, and distillation techniques tailored to the specific impurity profile of the crude product [13].

Initial purification typically begins with aqueous washing using sodium carbonate or sodium hydroxide solutions to remove residual carboxylic acid impurities [13]. The alkaline washing neutralizes acidic components, forming water-soluble salts that can be separated from the organic ester product [13]. This process requires careful pH control to prevent ester hydrolysis while ensuring complete acid removal [31].

Liquid-liquid extraction techniques provide selective removal of specific impurities based on solubility differences [13]. Water-soluble impurities, including alcohols and inorganic salts, partition preferentially into the aqueous phase, while the desired ester remains in the organic phase [13]. Multiple extraction stages may be required to achieve acceptable purity levels, with the choice of extraction solvent influencing separation efficiency [13].

Distillation represents the primary purification technique for ester compounds, taking advantage of boiling point differences between the desired product and impurities [13] [31]. Fractional distillation under reduced pressure minimizes thermal decomposition while enabling effective separation of components with similar boiling points [13]. The distillation process requires careful temperature control to prevent ester decomposition or formation of additional impurities [31].

For solid ester derivatives, recrystallization provides an effective purification method [13]. The choice of recrystallization solvent is critical, with non-hydroxylic solvents such as toluene or petroleum ether preferred to prevent transesterification reactions [13]. Mixed solvent systems, combining polar and nonpolar components, can optimize solubility characteristics and improve purification efficiency [13].

Analytical quality control methods for ethyl 2-cyano-2-ethyl-3-methylhexanoate encompass multiple techniques to verify product identity, purity, and specification compliance [21]. High-performance liquid chromatography serves as the primary analytical technique for quantitative analysis, providing accurate determination of ester content and impurity levels [21] [22]. Method development requires optimization of mobile phase composition, column selection, and detection parameters to achieve adequate resolution and sensitivity [23].

| Analytical Parameter | Method | Acceptance Criteria | Reference |

|---|---|---|---|

| Assay (% w/w) | High-Performance Liquid Chromatography | 98.0-102.0% | [21] |

| Water Content | Karl Fischer Titration | ≤ 0.5% | [21] |

| Related Substances | High-Performance Liquid Chromatography | Individual: ≤ 0.5%, Total: ≤ 2.0% | [22] |

| Residual Solvents | Gas Chromatography-Headspace | Per International Conference on Harmonisation Guidelines | [27] |

| Heavy Metals | Inductively Coupled Plasma-Mass Spectrometry | ≤ 10 ppm | [14] |

Gas chromatography with flame ionization detection provides complementary analytical capabilities, particularly for volatile impurities and residual solvents [27]. The short column response factor method enables rapid quantification of ester content while maintaining analytical precision and accuracy [27]. Method validation parameters including linearity, precision, accuracy, and robustness must be established to ensure reliable analytical results [27].

Nuclear magnetic resonance spectroscopy serves as a definitive technique for structural confirmation and impurity identification [25]. Both proton and carbon-13 nuclear magnetic resonance provide detailed structural information, enabling identification of unknown impurities and confirmation of product identity [25]. Advanced techniques including two-dimensional nuclear magnetic resonance experiments can elucidate complex impurity structures and reaction pathways [25].

Fourier transform infrared spectroscopy offers rapid, non-destructive analysis for routine quality control applications [26]. The technique provides fingerprint identification of functional groups and can detect specific impurities based on characteristic absorption bands [26]. Infrared spectroscopy proves particularly useful for monitoring ester carbonyl stretching frequencies and detecting residual carboxylic acid impurities [26].

Mass spectrometry techniques, including high-resolution mass spectrometry and tandem mass spectrometry, provide molecular weight confirmation and structural elucidation capabilities [24]. These techniques enable identification of trace impurities and degradation products that may not be detected by other analytical methods [24]. The high sensitivity of mass spectrometry makes it suitable for detecting genotoxic impurities at very low concentration levels [14].

System suitability testing ensures analytical method performance throughout the analysis period [21]. Parameters including peak resolution, tailing factors, and repeatability must meet predetermined acceptance criteria before sample analysis [21]. Regular calibration and quality control sample analysis verify continued method performance and identify potential analytical problems [22].